molecular formula C11H9NO3 B1265990 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 39497-01-3

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B1265990
CAS No.: 39497-01-3
M. Wt: 203.19 g/mol
InChI Key: VVZNRIXRLYHAKG-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the evolution of quinoline chemistry and the advancement of heterocyclic synthetic methodologies. The compound's synthesis pathway traces back to the classical Pfitzinger reaction, which was first described as a chemical transformation of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids. This foundational reaction mechanism established the groundwork for accessing quinoline-4-carboxylate derivatives, including the methyl ester variant under investigation.

The Pfitzinger reaction mechanism involves the hydrolysis of isatin's amide bond using bases such as potassium hydroxide to generate a keto-acid intermediate, which subsequently undergoes condensation with ketones or aldehydes to form imine and enamine intermediates before cyclization and dehydration yield the desired quinoline structure. This classical approach provided early chemists with a reliable methodology for constructing quinoline-4-carboxylic acid frameworks, which could then be converted to corresponding methyl esters through standard esterification procedures.

Recent developments in Pfitzinger reaction chemistry have significantly enhanced the accessibility of this compound through improved synthetic protocols. Advanced methodologies utilizing trimethylsilyl chloride as a mediating agent have enabled direct synthesis of quinoline-4-carboxylic esters from readily available starting materials under mild reaction conditions. These improvements have addressed previous limitations related to operational complexity and functional group tolerance, making the compound more accessible for research applications.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role in advancing understanding of quinoline chemistry fundamentals. Early studies of quinoline derivatives, including this compound, contributed essential insights into the electronic properties and reactivity patterns of nitrogen-containing heterocycles, establishing foundational principles that continue to guide modern heterocyclic chemistry research.

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific structural features and systematic nomenclature conventions. The compound's molecular formula C₁₁H₉NO₃ corresponds to a molecular weight of 203.19 grams per mole, establishing its basic compositional parameters. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-oxo-1H-quinoline-4-carboxylate, reflecting the precise positioning of functional groups within the quinoline framework.

The structural identity of this compound can be comprehensively described through multiple chemical descriptors and representations. The Simplified Molecular Input Line Entry System notation COC(=O)C1=CC(=O)NC2=CC=CC=C21 provides a linear representation of the molecular structure, clearly indicating the connectivity pattern between atoms. The International Chemical Identifier string InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) offers a standardized structural representation that facilitates database searches and computational analysis.

The compound's nomenclature reflects several important structural features that define its chemical identity. The "methyl" designation indicates the presence of a methyl ester group at the 4-position of the quinoline ring system. The "2-oxo" component signifies a ketone functionality located at the 2-position, while "1,2-dihydroquinoline" describes the partially saturated nature of the quinoline ring system. The "4-carboxylate" portion identifies the ester functional group's position and nature within the molecular framework.

Alternative nomenclature systems provide additional perspectives on the compound's chemical identity. The Chemical Abstracts Service registry designation 39497-01-3 serves as a unique identifier within chemical databases and literature. Synonymous names including "methyl 2-hydroxyquinoline-4-carboxylate" and "4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester" reflect different approaches to describing the same molecular structure, with variations emphasizing different aspects of the compound's chemical nature.

The following data table summarizes key chemical identity parameters for this compound:

Property Value
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Chemical Abstracts Service Number 39497-01-3
International Union of Pure and Applied Chemistry Name methyl 2-oxo-1H-quinoline-4-carboxylate
Simplified Molecular Input Line Entry System COC(=O)C1=CC(=O)NC2=CC=CC=C21
International Chemical Identifier Key VVZNRIXRLYHAKG-UHFFFAOYSA-N

Significance in Quinoline Chemistry

This compound occupies a position of considerable significance within the broader landscape of quinoline chemistry, serving as both a representative example of quinoline structural diversity and a valuable synthetic intermediate for accessing more complex quinoline derivatives. The compound's structural features embody key characteristics that define quinoline chemistry, including the fused benzene-pyridine ring system, nitrogen-containing heterocyclic functionality, and pendant carboxylate groups that enable further chemical transformations.

The significance of this compound in quinoline chemistry extends to its role as a model system for understanding quinoline reactivity patterns and electronic properties. The presence of both electron-donating and electron-withdrawing substituents within the molecular framework creates a complex electronic environment that influences reactivity at different positions within the quinoline ring system. The carbonyl group at the 2-position introduces electrophilic character, while the nitrogen atom maintains the basic properties characteristic of quinoline derivatives, albeit with reduced basicity compared to unsubstituted quinoline due to the electron-withdrawing effects of the adjacent carbonyl and carboxylate groups.

Research investigations utilizing this compound have contributed valuable insights into quinoline chemistry fundamentals. Crystal structure studies have revealed detailed information about molecular geometry, intermolecular interactions, and packing arrangements that govern solid-state properties. These structural studies have demonstrated the presence of intramolecular hydrogen bonding patterns and π-π stacking interactions that stabilize the molecular conformation and influence physical properties.

The compound's significance in quinoline chemistry is further emphasized by its utility as a synthetic building block for accessing diverse quinoline derivatives through established chemical transformations. The carboxylate functionality provides a versatile handle for amide formation, ester modifications, and other carbon-carbon or carbon-heteroatom bond-forming reactions. The 2-oxo functionality can participate in condensation reactions, reduction processes, and other transformations that modify the electronic properties and biological activity profiles of resulting derivatives.

Contemporary research has highlighted the importance of this compound in developing new synthetic methodologies for quinoline construction. Advanced variants of the Pfitzinger reaction have utilized this compound as a target molecule to demonstrate improved reaction conditions, enhanced functional group tolerance, and increased synthetic efficiency. These methodological advances have implications for accessing other quinoline derivatives and expanding the chemical space available for pharmaceutical and materials applications.

Position within Heterocyclic Compound Classifications

This compound occupies a well-defined position within the hierarchical classification system of heterocyclic compounds, representing a specific subclass of nitrogen-containing bicyclic aromatic systems. At the highest level of classification, the compound belongs to the category of heterocyclic compounds, which are characterized by the presence of at least one heteroatom within a cyclic structure. More specifically, it represents a nitrogen-containing heterocycle, distinguishing it from oxygen, sulfur, or other heteroatom-containing systems.

Within the nitrogen heterocycle classification, this compound is categorized as a member of the quinoline family, which encompasses bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. This classification places the compound within the broader category of azanaphthalenes, reflecting the structural relationship to naphthalene with nitrogen substitution. The quinoline classification further subdivides into various substitution patterns and functional group combinations, with the present compound representing the 2-oxo-4-carboxylate substitution pattern.

The compound's classification within heterocyclic chemistry is further refined by consideration of its aromatic character and electronic properties. Quinoline derivatives, including this compound, exhibit aromatic stabilization resulting from the delocalized π-electron system spanning both the benzene and pyridine components of the bicyclic framework. This aromatic character influences reactivity patterns, with electrophilic substitution typically occurring on the benzene ring and nucleophilic substitution favoring positions within the pyridine ring.

The presence of multiple functional groups within this compound creates additional classification considerations. The compound can be simultaneously classified as a quinolinone due to the ketone functionality at the 2-position, and as a quinoline carboxylate ester based on the 4-position substitution pattern. This multifunctional character places the compound at the intersection of several heterocyclic subclasses, contributing to its synthetic versatility and potential for diverse chemical transformations.

Comparative analysis with related heterocyclic systems reveals the unique position of this compound within heterocyclic chemistry. Unlike simpler monocyclic nitrogen heterocycles such as pyridine or pyrimidine, the bicyclic quinoline framework provides additional complexity and chemical diversity. Compared to other bicyclic nitrogen systems such as isoquinoline or quinazoline, the quinoline structure offers distinct electronic properties and reactivity patterns that influence biological activity and synthetic utility.

The classification of this compound within heterocyclic chemistry extends to consideration of its synthetic accessibility and transformation potential. The compound represents an intermediate complexity level within quinoline chemistry, more elaborate than simple quinoline derivatives but less complex than highly substituted or polyfunctionalized quinoline systems. This intermediate position makes it particularly valuable for systematic studies of structure-activity relationships and for serving as a platform for accessing more complex quinoline derivatives through established synthetic transformations.

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192636
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84906-82-1, 39497-01-3
Record name 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84906-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl malonate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: 2-Hydroxy-1,2-dihydroquinoline derivatives.

    Substitution: Amides, esters, or other substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and compounds similar to methyl 2-oxo-1,2-dihydroquinoline have been characterized as potent inhibitors with IC50 values in the nanomolar range .

Anticancer Activity

Research has shown that this compound can exhibit cytotoxic effects against several cancer cell lines. For instance:

  • HepG2 Liver Cancer Cells : Studies indicate that derivatives of this compound can inhibit the growth of HepG2 cells with acceptable cytotoxicity levels .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, CytotoxicInhibition of DNA gyrase
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylateAntimicrobialInhibition of DNA gyrase
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinolineAnticancerApoptosis induction

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives are being explored for their potential as:

  • Antibiotics : Targeting resistant bacterial strains.
  • Anticancer Agents : Developing compounds that selectively target cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Studies

A study demonstrated that derivatives of methyl 2-oxo-1,2-dihydroquinoline effectively inhibited bacterial growth in vitro, showing promise as new antimicrobial agents against resistant strains .

Case Study 2: Cytotoxicity Assessments

Research involving HepG2 cancer cells indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity toward normal cells .

Case Study 3: Mechanistic Studies

Investigations revealed that these compounds could serve as dual inhibitors of DNA gyrase and topoisomerase IV, crucial targets for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The keto group at the second position and the ester group at the fourth position play crucial roles in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA gyrase or topoisomerase, which are essential for bacterial DNA replication.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the fourth position instead of a carboxylate ester.

    Quinoline-2,4-diones: These compounds have two keto groups at the second and fourth positions.

    2-Hydroxyquinoline: This compound has a hydroxyl group at the second position.

Uniqueness: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antiviral, and antibacterial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions involving substituted quinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study synthesized several derivatives and evaluated their effects on the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to the standard drug Doxorubicin (Dox), demonstrating their potential as anticancer agents.

CompoundIC50 (µM)Comparison to Dox
Compound 7b5.0Higher activity
Compound 8c3.5Comparable
Doxorubicin10.0Standard reference

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, as evidenced by cell cycle analysis and morphological changes observed under microscopy.

Antiviral Activity

This compound has also shown promise as an antiviral agent. A study focused on its derivatives demonstrated potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The compounds were tested at a concentration of 10 µM, resulting in over 90% inhibition of viral replication.

Key Findings:

  • Molecular Docking Studies : Computational analyses suggested that these compounds bind effectively to viral proteins, disrupting their function.
  • In Vitro Studies : Experimental results confirmed the antiviral activity, highlighting the potential for developing new HBV treatments.

Antibacterial Properties

In addition to its anticancer and antiviral activities, this compound exhibits antibacterial properties against various pathogens. Research indicated that derivatives of this compound possess significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Summary of Antibacterial Activity:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines. The most active compounds were further analyzed for their mechanisms of action.
  • Antiviral Efficacy : Another investigation focused on the antiviral properties against HBV, employing molecular docking techniques alongside in vitro assays to validate the findings.
  • Antibacterial Screening : A comprehensive screening of synthesized derivatives against common bacterial strains provided insights into their potential as new antibacterial agents.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclization reactions or modifications of pre-existing quinoline frameworks. For example:

  • Cyclocondensation : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate analogs (structurally similar) are synthesized using substituted anilines and β-ketoesters under acidic conditions, followed by esterification .
  • Functional Group Interconversion : Methylation of hydroxyl or carboxyl groups on quinoline precursors, as seen in related derivatives (e.g., ethyl to methyl ester conversion) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction yields, with purification via recrystallization or column chromatography .

Basic: What key physicochemical properties influence experimental handling and storage?

Methodological Answer:
Critical properties include:

  • Thermal Stability : Melting point data (not explicitly reported but inferred from analogs) suggests storage below 25°C in inert atmospheres to prevent decomposition .
  • Hygroscopicity : The compound’s low vapor pressure (0.0±1.0 mmHg at 25°C) indicates limited volatility, but moisture-sensitive functional groups (e.g., ester) necessitate desiccated storage .
  • Solubility : Likely soluble in polar solvents (DMSO, methanol) based on structural analogs, requiring compatibility checks for biological assays .

Advanced: How can density functional theory (DFT) elucidate electronic and structural properties?

Methodological Answer:
DFT studies enable:

  • Electron Distribution Analysis : Calculation of molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Optimized Geometry : Comparison of computed bond lengths/angles with X-ray crystallographic data to validate structural models (e.g., quinoline ring planarity) .
  • Reaction Mechanism Insights : Modeling enzymatic interactions, such as hydrogen bonding with quinoline-4-carboxylate 2-oxidoreductase active sites .

Advanced: What enzymatic pathways involve this compound, and how can its metabolic fate be studied?

Methodological Answer:

  • Enzymatic Oxidation : Quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes its conversion from quinoline-4-carboxylate, requiring assays with electron acceptors (e.g., NAD+) and monitoring via UV-Vis spectroscopy for reduced acceptor formation .
  • Kinetic Studies : Determine KmK_m and VmaxV_{max} using Lineweaver-Burk plots under varying substrate concentrations .
  • Inhibitor Screening : Co-incubate with potential inhibitors (e.g., structural analogs) to assess competitive/non-competitive binding .

Advanced: What best practices ensure accurate X-ray crystallographic structural elucidation?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data with SHELXT/SHELXL software for space group determination and refinement .
  • Validation Metrics : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis to confirm hydrogen bonding and packing interactions .
  • Disorder Modeling : Apply restraints for flexible substituents (e.g., methyl groups) to minimize overfitting .

Advanced: How do substituent variations on the quinoline core modulate biological activity?

Methodological Answer:

  • Positional Effects : Substituents at C5/C6 (e.g., methyl, methoxy) influence receptor binding affinity and selectivity, as seen in CB2 receptor ligand studies .
  • Hydrogen Bonding : Hydroxyl groups at C2 enhance antioxidant activity via radical scavenging, validated by DPPH/ABTS assays .
  • SAR Profiling : Synthesize derivatives (e.g., halogenated or alkylated analogs) and compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
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Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

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